![molecular formula C30H49MoNO2 B12321698 butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12321698.png)
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is a complex organometallic compound It is characterized by the presence of a molybdenum center coordinated to a butan-1-ol ligand and a bulky imino ligand derived from 2,6-di(propan-2-yl)phenyl and 2-methyl-2-phenylpropylidene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum typically involves the reaction of molybdenum precursors with the appropriate ligands under controlled conditions. One common method involves the use of molybdenum hexacarbonyl as the molybdenum source, which reacts with the ligands in a stepwise manner. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or THF (tetrahydrofuran). The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. the principles of organometallic synthesis, such as the use of high-purity reagents, controlled reaction environments, and purification techniques like crystallization or chromatography, would be applicable.
化学反应分析
Types of Reactions
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum can undergo various types of chemical reactions, including:
Oxidation: The molybdenum center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can also occur, often involving the molybdenum center.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the addition of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state molybdenum complexes, while reduction reactions could produce lower oxidation state species. Substitution reactions result in complexes with different ligand environments.
科学研究应用
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum has several scientific research applications, including:
Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, such as olefin metathesis or hydrogenation reactions.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or magnetism.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry or biochemistry.
Industrial Processes: Although not widely used industrially, its catalytic properties could be harnessed for specific chemical processes.
作用机制
The mechanism by which butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum exerts its effects is primarily through its ability to coordinate and activate various substrates. The molybdenum center plays a crucial role in facilitating these reactions by providing a site for substrate binding and activation. The bulky ligands around the molybdenum center can influence the reactivity and selectivity of the compound, making it a versatile catalyst.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a solvent in organic synthesis.
Berberine: A natural compound with potential antidiabetic properties, acting through various pathways.
Adapalene Related Compound E: A reference standard used in pharmaceutical research.
Uniqueness
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is unique due to its specific combination of ligands and the presence of a molybdenum center. This combination imparts distinct reactivity and selectivity, making it valuable for specialized applications in catalysis and material science.
属性
分子式 |
C30H49MoNO2 |
|---|---|
分子量 |
551.7 g/mol |
IUPAC 名称 |
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; |
InChI 键 |
QVDRLLLDKSCPJO-UHFFFAOYSA-N |
规范 SMILES |
CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



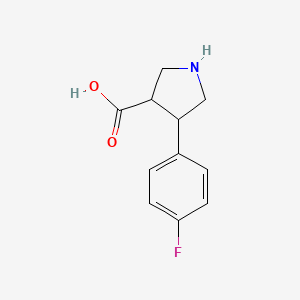
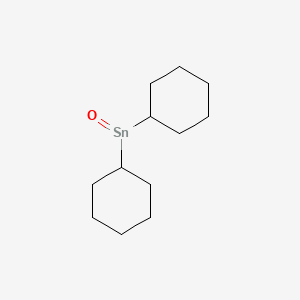
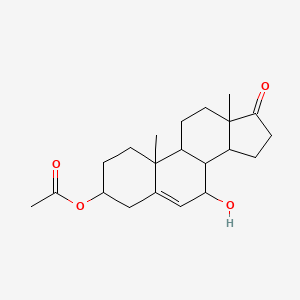
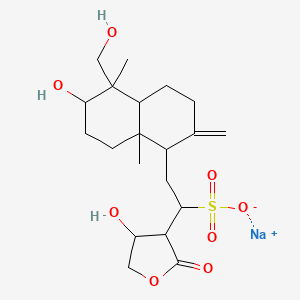
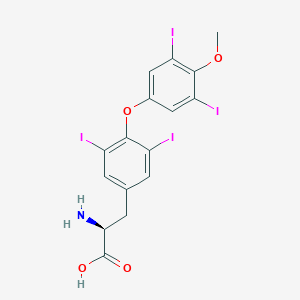
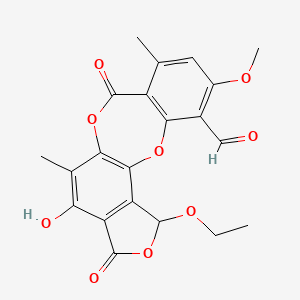
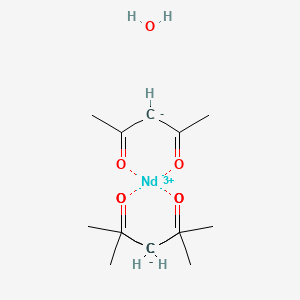

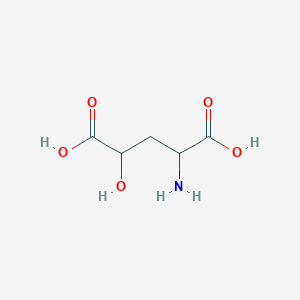


![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12321666.png)

